7-Fluoro-5-nitroindoline

Description

Structure

3D Structure

Properties

IUPAC Name |

7-fluoro-5-nitro-2,3-dihydro-1H-indole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7FN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h3-4,10H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSVTAASZBEJPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C=C(C=C2F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7FN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 7-Fluoro-5-nitroindoline

Abstract

This technical guide provides a detailed examination of the physicochemical properties of 7-Fluoro-5-nitroindoline, a heterocyclic compound of interest in medicinal chemistry and drug development. As a key building block, a thorough understanding of its structural, physical, and chemical characteristics is paramount for its effective application. This document outlines the core properties of this compound, offering both established data and predictive insights based on analogous structures. Furthermore, it presents a series of robust, field-proven experimental protocols for the precise determination of these properties, ensuring scientific integrity and reproducibility. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development, providing a foundational understanding of this important molecule.

Introduction

This compound is a substituted indoline derivative featuring two key functional groups that significantly influence its chemical behavior: a fluorine atom at the 7-position and a nitro group at the 5-position. The indoline core is a prevalent scaffold in numerous biologically active compounds. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and lipophilicity, while the nitro group, a strong electron-withdrawing group, can modulate electronic properties and serve as a handle for further chemical transformations.[1] A comprehensive characterization of the physicochemical properties of this compound is therefore essential for predicting its behavior in biological systems and for the rational design of novel therapeutics.

Molecular and Structural Properties

The foundational characteristics of a molecule dictate its interactions and reactivity. This section details the fundamental molecular and structural attributes of this compound.

General Information

| Property | Value | Source |

| IUPAC Name | 7-Fluoro-5-nitro-2,3-dihydro-1H-indole | [2] |

| Synonyms | This compound | [2] |

| CAS Number | 1268816-57-4 | [2] |

| Molecular Formula | C₈H₇FN₂O₂ | [2] |

| Molecular Weight | 182.15 g/mol | [2] |

| Canonical SMILES | C1C(C=C(C2=C1N)F)=CC=[C]2[O-] | [3] |

| InChI Key | HRSVTAASZBEJPK-UHFFFAOYSA-N | [3] |

Structural Representation

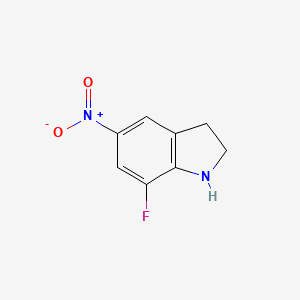

The two-dimensional structure of this compound is depicted below. The indoline core consists of a benzene ring fused to a five-membered nitrogen-containing ring. The fluorine atom is located at position 7 of the bicyclic system, and the nitro group is at position 5.

Figure 1. 2D Chemical Structure of this compound.

Physicochemical Properties

This section summarizes the key physicochemical properties of this compound. While some data is available from commercial suppliers, many properties have not been experimentally determined and reported in the literature. In such cases, expected ranges and behaviors are inferred from structurally similar compounds.

| Property | Experimental Value | Predicted/Expected Value & Rationale |

| Melting Point | Not available | Expected to be a solid at room temperature with a relatively high melting point, likely in the range of 100-200 °C, due to the planar aromatic structure, polar nitro group, and potential for intermolecular hydrogen bonding. |

| Boiling Point | Not available | Expected to be high, likely >300 °C, due to its molecular weight and polar nature. Decomposition may occur at or before the boiling point. |

| Solubility | Not available | Expected to have low solubility in water and higher solubility in polar organic solvents such as DMSO, DMF, and acetone, due to the presence of the polar nitro group and the nonpolar aromatic core. |

| pKa | Not available | The indoline nitrogen is weakly basic. The presence of the electron-withdrawing nitro and fluoro groups is expected to further decrease its basicity, resulting in a low pKa for the conjugate acid. |

| LogP | Not available | The presence of the fluorine atom is expected to increase lipophilicity, while the nitro group will contribute to polarity. The overall LogP is likely to be in the range of 1.5-2.5. |

Spectroscopic and Analytical Characterization

A comprehensive spectroscopic and analytical characterization is crucial for confirming the identity, purity, and structure of this compound. This section outlines the expected spectral features and provides detailed protocols for acquiring this data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

-

¹H NMR: The spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The protons on the indoline ring will appear as multiplets in the aliphatic region (around 3-4 ppm). The aromatic protons will be in the downfield region (around 7-8 ppm), with their chemical shifts and coupling patterns influenced by the fluorine and nitro substituents.

-

¹³C NMR: The spectrum will display eight distinct carbon signals. The carbons attached to the electron-withdrawing nitro and fluoro groups will be significantly deshielded and appear at lower field.

-

¹⁹F NMR: A single resonance is expected for the fluorine atom. The chemical shift will be indicative of its electronic environment, and it will likely show coupling to nearby protons.[4]

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum.

-

Set the spectral width to cover the expected chemical shift range (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

-

Use a sufficient number of scans for adequate signal intensity.

-

-

¹⁹F NMR Acquisition:

-

Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing of the chemical shifts.

Diagram 1. Workflow for NMR Spectroscopic Analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

N-H Stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the N-H bond of the indoline ring.

-

C-H Stretch (Aromatic): Peaks slightly above 3000 cm⁻¹.

-

C-H Stretch (Aliphatic): Peaks just below 3000 cm⁻¹.

-

N-O Stretch (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands around 1500-1560 cm⁻¹ and 1335-1385 cm⁻¹, respectively.

-

C-F Stretch: A strong absorption in the fingerprint region, typically around 1000-1400 cm⁻¹.

-

Sample Preparation:

-

Solid (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.

-

Solid (ATR): Place a small amount of the solid sample directly on the attenuated total reflectance (ATR) crystal.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample holder (or KBr pellet).

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Co-add multiple scans to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to yield the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

-

Molecular Ion Peak (M⁺): A prominent peak at an m/z value corresponding to the molecular weight of the compound (182.15).

-

Isotope Peaks: The presence of isotopes (e.g., ¹³C, ¹⁵N) will result in small M+1 and M+2 peaks.

-

Fragmentation Pattern: Characteristic fragments resulting from the loss of functional groups (e.g., NO₂, F) or parts of the indoline ring.

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition:

-

Infuse the sample solution into the ion source.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.

The nitroaromatic system in this compound is expected to result in characteristic UV-Vis absorption bands. Based on data for other nitroindoles, absorption maxima are anticipated in the near-UV range (300-400 nm).[7]

-

Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, acetonitrile).

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Record a baseline spectrum with the cuvette containing only the solvent.

-

Record the absorption spectrum of the sample solution over a range of approximately 200-800 nm.

-

-

Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax).

Diagram 2. Comprehensive Analytical Workflow for Characterization.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting.

-

Hazard Identification: The compound is classified as harmful if swallowed (H302).[2][3]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area or in a fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This technical guide has provided a comprehensive overview of the known and expected physicochemical properties of this compound. While some experimental data is yet to be reported in the public domain, the provided analytical protocols offer a clear and robust framework for researchers to fully characterize this compound. A thorough understanding of these properties is fundamental to leveraging the potential of this compound as a valuable building block in the design and synthesis of novel chemical entities with potential therapeutic applications.

References

- 7-fluoro-5-nitro-indoline - LabSolutions | Lab Chemicals & Equipment. (n.d.).

- Gerig, J. T. (2001). Fluorine NMR. eMagRes.

- 19F NMR Reference Standards. (n.d.).

- 7-Fluoro-4-nitro-1H-indole | CymitQuimica. (n.d.).

- Maleckis, A., Herath, I. D., & Otting, G. (2021). Synthesis of 13C/19F/2H Labeled Indoles for Use as Tryptophan Precursors for Protein NMR Spectroscopy. Organic & Biomolecular Chemistry, 19(23), 5133–5147.

-

19Flourine NMR. (n.d.). Retrieved January 20, 2026, from [Link]

-

Experimental (I and II) UV-vis absorption 7 F 0-5 D J=0,1,2,3,4 , 5 L 6 spectra of crystals under study. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

- Laskin, J., Laskin, A., & Nizkorodov, S. A. (2021). Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol. The Journal of Physical Chemistry A, 125(3), 835–843.

-

The IR spectrum of 7. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

Sources

- 1. CAS 548458-05-5: 7-Fluoro-4-nitro-1H-indole | CymitQuimica [cymitquimica.com]

- 2. labsolu.ca [labsolu.ca]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. biophysics.org [biophysics.org]

- 5. colorado.edu [colorado.edu]

- 6. 19Flourine NMR [chem.ch.huji.ac.il]

- 7. Isomeric Identification of the Nitroindole Chromophore in Indole + NO3 Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 7-Fluoro-5-nitroindoline

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Key Features

7-Fluoro-5-nitroindoline is an indoline derivative characterized by two key substituents on the benzene ring: a fluorine atom at position 7 and a nitro group at position 5. These substituents significantly influence the electronic environment of the molecule, which is reflected in its spectroscopic data.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide critical structural information.

Predicted ¹H NMR Data

The ¹H NMR spectrum will show signals for the aromatic and aliphatic protons, as well as the N-H proton. The chemical shifts are influenced by the electron-withdrawing nitro group and the electronegative fluorine atom.

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-N1 | ~4.0-5.0 | Broad Singlet | - |

| H-2 | ~3.1-3.3 | Triplet | 7-8 |

| H-3 | ~3.6-3.8 | Triplet | 7-8 |

| H-4 | ~7.8-8.0 | Doublet of doublets | J(H-F) ≈ 4-5, J(H-H) ≈ 2 |

| H-6 | ~7.3-7.5 | Doublet of doublets | J(H-F) ≈ 9-10, J(H-H) ≈ 2 |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments. The fluorine substituent will cause splitting of the signals for nearby carbons (C-F coupling).

| Carbon | Predicted Chemical Shift (ppm) | Predicted C-F Coupling (J, Hz) |

| C-2 | ~28-30 | - |

| C-3 | ~48-50 | - |

| C-3a | ~125-127 | ~5-7 |

| C-4 | ~115-117 | ~4-5 |

| C-5 | ~140-142 | ~2-3 |

| C-6 | ~110-112 | ~20-22 |

| C-7 | ~150-152 (d) | ~240-250 |

| C-7a | ~145-147 | ~12-14 |

Predicted ¹⁹F NMR Data

¹⁹F NMR is highly sensitive and provides a distinct signal for the fluorine atom.[4][5] The chemical shift is indicative of the electronic environment. For 7-fluoroindoline derivatives, the chemical shift is expected in the range of -120 to -140 ppm relative to CFCl₃. The signal will appear as a multiplet due to coupling with neighboring protons.

| Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| F-7 | -125 to -135 | Multiplet |

Experimental Protocol for NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra is crucial for accurate structural determination.

-

Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[6]

-

¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

¹³C NMR: Use a proton-decoupled pulse sequence to obtain singlets for each carbon. A longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

-

¹⁹F NMR: Acquire the spectrum with proton coupling to observe the splitting pattern.

-

2D NMR: Perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to confirm proton-proton and proton-carbon correlations, aiding in unambiguous peak assignments.

Caption: A typical workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.[7]

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, NO₂, and C-F bonds.

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (indoline) | 3350-3450 | Medium |

| Aromatic C-H Stretch | 3000-3100 | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Medium |

| Asymmetric NO₂ Stretch | 1500-1550 | Strong |

| Symmetric NO₂ Stretch | 1330-1370 | Strong |

| C-N Stretch | 1250-1350 | Medium |

| C-F Stretch | 1000-1100 | Strong |

Experimental Protocol for IR Data Acquisition

-

Sample Preparation: The sample can be analyzed as a thin film on a salt plate (NaCl or KBr) or by using an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is typically used.

-

Data Acquisition: Record the spectrum over the mid-IR range (4000-400 cm⁻¹).

-

Background Correction: A background spectrum of the empty sample holder should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Predicted Mass Spectrum

For this compound (C₈H₇FN₂O₂), the expected molecular weight is approximately 182.05 g/mol .

-

Molecular Ion Peak (M⁺): An intense peak is expected at m/z = 182.

-

Isotope Peaks: A small M+1 peak will be present due to the natural abundance of ¹³C.

-

Fragmentation: Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (m/z = 136) and subsequent loss of other small molecules.

Experimental Protocol for MS Data Acquisition

-

Ionization Method: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are suitable for this type of molecule.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass determination.[8]

-

Data Acquisition: Acquire the mass spectrum in positive ion mode.

-

Tandem MS (MS/MS): To further investigate fragmentation patterns, tandem mass spectrometry can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID).

Sources

Discovery and history of fluorinated nitroindoles

An In-Depth Technical Guide to the Discovery and History of Fluorinated Nitroindoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine atoms and nitro groups into the indole scaffold represents a powerful convergence of chemical functionalities, yielding molecules with significant potential in medicinal chemistry and materials science. This guide provides a comprehensive overview of the discovery and historical development of fluorinated nitroindoles. It traces the evolution of synthetic methodologies, from early, challenging multi-step procedures to modern, efficient protocols. We will explore the causality behind key experimental choices, detail the synthesis of important structural classes, and examine their applications as versatile intermediates in the development of therapeutic agents. This document serves as a technical resource, complete with detailed experimental workflows, comparative data, and mechanistic diagrams to support researchers in this dynamic field.

Introduction: A Triad of Strategic Chemical Moieties

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals, including the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[1] Its unique electronic properties and ability to participate in hydrogen bonding make it an ideal anchor for interacting with biological targets.

In parallel, the field of medicinal chemistry has been revolutionized by the strategic use of fluorine.[2] Despite its high electronegativity, the small van der Waals radius of fluorine allows it to act as a "super-hydrogen," subtly altering a molecule's properties without adding significant steric bulk. The introduction of fluorine can enhance metabolic stability by blocking sites of oxidative metabolism, increase binding affinity through favorable electrostatic interactions, and modulate lipophilicity and bioavailability, making it a cornerstone of modern drug design.[3][4][5][6][7][8] Approximately 25% of all pharmaceuticals on the market contain at least one fluorine atom, a testament to its impact.[7]

The nitro group (NO₂) is a potent electron-withdrawing group and a versatile synthetic handle. While sometimes perceived as a liability due to potential toxicity, it is a crucial intermediate in organic synthesis, readily reduced to an amino group that provides a vector for extensive chemical elaboration.[9] Furthermore, the nitro group itself can be a key pharmacophore in certain classes of drugs.

The combination of these three components—the indole scaffold, the fluorine atom, and the nitro group—creates a class of compounds with unique and tunable characteristics. Fluorinated nitroindoles serve as critical building blocks for complex therapeutic agents, where the fluorine atom fine-tunes the physicochemical properties and the nitro group offers a gateway for diversification.

The Synthetic Challenge: A History of Methodological Evolution

The synthesis of fluorinated nitroindoles has historically presented significant challenges related to regioselectivity and harsh reaction conditions. Early approaches were often hampered by low yields and the formation of undesired isomers. However, advances in synthetic organic chemistry have led to the development of robust and scalable methods. The two primary strategic pathways involve either the late-stage functionalization of a pre-formed indole or the construction of the indole ring from appropriately substituted precursors.

Strategic Approaches to Synthesis

The choice of synthetic strategy is paramount and depends largely on the desired substitution pattern and the availability of starting materials.

Caption: Core synthetic strategies for fluorinated nitroindoles.

A. Nitration of a Pre-fluorinated Indole

Direct electrophilic nitration of an indole typically occurs at the electron-rich C3 position. However, this approach can be complicated by the harsh, acidic conditions traditionally used (e.g., HNO₃/H₂SO₄), which can lead to degradation of the sensitive indole ring. Modern methods have sought to overcome this by using milder, non-acidic nitrating agents. A notable development is the use of trifluoroacetyl nitrate (CF₃COONO₂), generated in situ from ammonium tetramethyl nitrate and trifluoroacetic anhydride, which allows for the regioselective nitration of various indoles under neutral conditions.[9]

B. Indole Ring Formation from Fluorinated/Nitrated Precursors

This is often the more reliable and scalable approach. By starting with a benzene ring already bearing the requisite fluorine and nitro substituents, classic indole ring-forming reactions can be employed.

-

Leimgruber-Batcho Indole Synthesis: This two-step procedure is one of the most widely used methods in industry due to its efficiency and the accessibility of starting materials. It begins with the condensation of a substituted 2-nitrotoluene (e.g., 4-fluoro-2-nitrotoluene) with a formamide acetal, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine.[10] This intermediate then undergoes a reductive cyclization using catalysts like Palladium on carbon (Pd/C), Raney Nickel, or iron in acetic acid to furnish the final indole.[11][10] This method is particularly effective for producing 5- and 7-substituted indoles.[12]

Caption: Workflow of the Leimgruber-Batcho indole synthesis.

-

Fischer Indole Synthesis: While one of the oldest and most famous indole syntheses, the Fischer method can be problematic for fluorinated substrates, often resulting in low yields.[13] The reaction involves the acid-catalyzed thermal cyclization of a (fluorophenyl)hydrazine with an aldehyde or ketone. Success is highly dependent on the choice of acid catalyst (Brønsted or Lewis acids), temperature control, and the purity of the starting materials, as side reactions and decomposition are common.[13]

Advances in Fluorination Chemistry

The discovery of fluorinated nitroindoles is intrinsically linked to the broader history of organofluorine chemistry. Early methods relied on harsh reagents, but the development of modern electrophilic fluorinating agents, particularly N-F reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, has been transformative.[14][15][16] These reagents are typically stable solids that allow for the selective "late-stage" fluorination of complex molecules under milder conditions, expanding the accessible chemical space for fluorinated heterocycles.[15][17]

Key Structural Classes and Their Synthesis

The biological activity and synthetic utility of fluorinated nitroindoles are highly dependent on the specific substitution pattern on the indole ring.

-

4-Fluoro-7-nitro-1H-indole: This compound is a valuable synthetic intermediate.[18] Its preparation can be achieved by first reacting indole with a fluorinating agent, followed by nitration.[18] It is often sold as a light yellow crystalline solid, soluble in organic solvents like ethanol and DMSO.[18]

-

5-Fluoro-3-nitro-1H-indole Derivatives: The C3 position of indole is highly susceptible to electrophilic attack. The compound 5-fluoro-3-(2-nitrovinyl)indole is a key example, serving as a versatile intermediate for creating more complex bioactive molecules, including potential anticancer agents.[19] The reactive nitrovinyl group is a Michael acceptor and participates readily in cycloaddition and cross-coupling reactions.[19]

-

5-Fluoro-6-substituted Indoles: Scalable syntheses for this class have been developed using the Leimgruber-Batcho reaction, starting from the corresponding 4-fluoro-3-substituted-nitrotoluenes.[10] This approach is industrially feasible for producing a variety of 6-chloro, 6-bromo, and 6-iodo-5-fluoroindoles.[10]

Applications in Medicinal Chemistry: Leveraging Unique Physicochemical Properties

The incorporation of fluorine into the nitroindole scaffold profoundly impacts its potential as a therapeutic agent. Fluorine's high electronegativity can alter the pKa of nearby functional groups, enhance binding to target proteins through new electrostatic or van der Waals interactions, and, most critically, block metabolic degradation.[4][6][8] This "metabolic shielding" can significantly improve a drug's pharmacokinetic profile, leading to longer half-life and better oral bioavailability.[5][20]

Caption: Bioisosteric replacement of hydrogen with fluorine.

Case Study: Antiviral (HIV-1) Inhibitors

Some of the most striking examples of fluorine's impact are found in the development of HIV-1 inhibitors. Research has shown that the introduction of a fluorine atom onto an indole ring can dramatically increase antiviral potency. For example, a 4-fluorinated indole was found to be approximately 50-fold more potent as an HIV-1 inhibitor than its non-fluorinated analogue.[4] In another series of 7-substituted-4-fluoroindoles, compounds demonstrated extraordinary antiviral activity, with EC₅₀ values in the picomolar range (as low as 0.0058 nM).[4] This highlights how the strategic placement of fluorine can lead to profound gains in therapeutic efficacy.

Experimental Protocols & Data

To provide a practical context, this section details a representative synthetic procedure and summarizes key data for various fluorinated nitroindoles.

Detailed Protocol: Leimgruber-Batcho Synthesis of 6-Chloro-5-fluoroindole[11]

This protocol is adapted from established, scalable methods and serves as a template for synthesizing benzene-ring substituted fluoroindoles.

Step 1: Synthesis of the Enamine Intermediate

-

To a solution of 3-chloro-4-fluoro-6-nitrotoluene (1 part by mole) in dimethylformamide (DMF), add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.5-2.0 molar equivalents).

-

Heat the reaction mixture to 80-90°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure to yield the crude enamine intermediate, which is often a dark, viscous oil. This intermediate is typically used in the next step without further purification.

Step 2: Reductive Cyclization to form 6-Chloro-5-fluoroindole

-

Prepare a mixture of toluene, acetic acid, iron powder (Fe), and silica gel in a reaction vessel equipped with a mechanical stirrer and reflux condenser. Heat this slurry to 60°C.

-

Dissolve the crude enamine from Step 1 in a suitable solvent (e.g., toluene).

-

Add the enamine solution dropwise to the heated iron slurry, maintaining the internal temperature below 80°C. The reaction is exothermic.

-

After the addition is complete, heat the mixture to 100°C and stir for 2 hours, monitoring by HPLC until the starting material is consumed.

-

Cool the reaction mixture to 50°C and add ethyl acetate to dilute.

-

Filter the mixture through a pad of celite to remove the iron salts and silica gel. Wash the filter cake thoroughly with ethyl acetate.

-

Combine the organic filtrates and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure 6-chloro-5-fluoroindole as a solid.

Comparative Data of Selected Fluorinated Nitroindoles

| Compound Name | Position of F | Position of NO₂ | Synthetic Method | Precursor | Application/Significance | Reference |

| 4-Fluoro-7-nitro-1H-indole | 4 | 7 | Nitration of fluoro-precursor | 4-Fluoroindole | Important synthetic intermediate | [18] |

| 5-Fluoro-3-(2-nitrovinyl)indole | 5 | 3 (on vinyl) | Vilsmeier-Haack type | 5-Fluoroindole | Intermediate for anticancer agents | [19] |

| 6-Chloro-5-fluoroindole | 5 | N/A (nitro is reduced) | Leimgruber-Batcho | 3-Chloro-4-fluoro-6-nitrotoluene | Pharmaceutical intermediate | [10] |

| 4-Fluoroindole | 4 | N/A (nitro is reduced) | Leimgruber-Batcho | 2-Fluoro-6-nitrotoluene | Intermediate for HIV inhibitors | [4][21][12] |

*Note: These examples are the final indole products from a synthesis that starts with a fluorinated nitro-aromatic precursor. The nitro group is removed during the reductive cyclization step but is essential for the synthesis.

Conclusion and Future Outlook

The history of fluorinated nitroindoles is a story of synthetic innovation driven by the demands of medicinal chemistry. What began as a niche area of organic synthesis has evolved into a mainstream strategy for drug discovery. The development of scalable and reliable synthetic routes, such as the Leimgruber-Batcho synthesis, has made these valuable building blocks widely accessible.

Looking ahead, the field is poised for further advancement. The development of novel late-stage C-H fluorination and nitration methods will allow for even greater synthetic flexibility, enabling the modification of complex indole-containing natural products. As our understanding of the nuanced effects of fluorine on protein-ligand interactions deepens, we can expect the rational design of fluorinated nitroindoles to yield a new generation of highly potent and selective therapeutic agents for treating a wide range of human diseases.

References

- Biosynth. (n.d.). 4-Fluoro-7-nitro-2,3-dihydro-1H-indole.

- ChemBK. (2024). 4-Fluoro-7-nitro-1H-indole.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of Fluorinated Indoles in Modern Pharmaceutical Research.

- El-Damasy, A. K., et al. (2024). Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central.

- Galkin, K., & Sandulenko, I. V. (2025). Fluorine-containing indoles: Synthesis and biological activity.

- (2018). Fluorine-containing indoles: Synthesis and biological activity.

- (n.d.). 5-Fluoro-3-(1H-indol-3-ylmethyl) - NIH.

- (n.d.). Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines. NIH.

- (n.d.). Structures of some bioactive fluorinated indole derivatives.

- ChemicalBook. (n.d.). 5-Fluoroindole synthesis.

- BenchChem. (2025). Overcoming challenges in the synthesis of 4-fluoroindoles.

- (2023). Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions. Royal Society of Chemistry.

- (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry.

- (2010). Scalable approach for the synthesis of 5-fluro-6-subtituted indoles. TSI Journals.

- (2025). Electrosynthesis of fluorinated indole derivatives.

- (n.d.). Synthesis of 5-Fluoroindole-5-13C. Diva-Portal.org.

- (n.d.). CN105622482A - Method for industrially preparing 7-fluoroindole.

- Chem-Impex. (n.d.). 5-Fluoro-3-(2-nitrovinyl)indole.

- (n.d.). Development of N-F fluorinating agents and their fluorinations: Historical perspective. PubMed Central.

- Priya A, et al. (2025). Fluorine in drug discovery: Role, design and case studies.

- (n.d.).

- (n.d.). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). MDPI.

- (n.d.). CN103420892A - Preparation method of 4-fluoroindole.

- Bozilović, J., & Engels, J. W. (2007).

- (n.d.). Fluorinated Heterocycles in Medicine: A Comprehensive Review with Focus on Quinolines, Pyrazoles, and Pyridines. International Journal of Pharmaceutical Sciences.

- (2021). Recent Innovations of Organo-fluorine Synthesis and Pharmacokinetics. Bentham Science.

- (n.d.). Discovery of a broad-spectrum, fluorinated macrobicyclic antibiotic through chemical synthesis. ChemRxiv.

- (2025). Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. PubMed.

- Barnes-Seeman, D., et al. (2014).

- Vitaku, E., et al. (2016).

- (n.d.).

- (n.d.). Fluorination methods in drug discovery. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

- 1. researchgate.net [researchgate.net]

- 2. benthamscience.com [benthamscience.com]

- 3. nbinno.com [nbinno.com]

- 4. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. Nitroimidazoles, Quinolones and Oxazolidinones as Fluorine Bearing Antitubercular Clinical Candidates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regioselective synthesis of 3-nitroindoles under non-acidic and non-metallic conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tsijournals.com [tsijournals.com]

- 11. diva-portal.org [diva-portal.org]

- 12. CN105622482A - Method for industrially preparing 7-fluoroindole - Google Patents [patents.google.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. BJOC - Development of N-F fluorinating agents and their fluorinations: Historical perspective [beilstein-journals.org]

- 15. researchgate.net [researchgate.net]

- 16. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. chembk.com [chembk.com]

- 19. chemimpex.com [chemimpex.com]

- 20. Effects of fluorination on in-vitro metabolism and biological activity of N-nitrosodialkylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. CN103420892A - Preparation method of 4-fluoroindole - Google Patents [patents.google.com]

A Technical Guide to Quantum Chemistry Calculations for 7-Fluoro-5-nitroindoline: A DFT-Based Approach

This guide provides a comprehensive, in-depth protocol for conducting quantum chemistry calculations on 7-Fluoro-5-nitroindoline. Designed for researchers, computational chemists, and drug development professionals, this document moves beyond a simple list of steps to explain the causality behind methodological choices, ensuring a robust and reproducible computational analysis. We will employ Density Functional Theory (DFT), a powerful in-silico approach, to predict and analyze the structural, electronic, and vibrational properties of this molecule, offering insights that can guide experimental research and drug discovery efforts.[1]

The indole scaffold and its derivatives are a cornerstone in medicinal chemistry, recognized for their wide-ranging biological activities and therapeutic potential.[2][3][4] The specific substitutions of fluorine and a nitro group on the indoline core, as in this compound, can significantly alter its physicochemical properties, including metabolic stability, lipophilicity, and ability to interact with biological targets.[5][6] Understanding these properties at a quantum-mechanical level is crucial for rational drug design.

Part 1: Theoretical Framework and Strategic Choices

Quantum chemical calculations provide a lens into the molecular world, allowing us to predict properties that are often difficult or costly to measure experimentally. For a molecule like this compound, a substituted nitroaromatic compound, Density Functional Theory (DFT) offers an optimal balance of computational cost and accuracy.[7][8]

1.1 Why Density Functional Theory (DFT)?

DFT is a computational method that models the electronic structure of many-body systems by using the electron density as the fundamental variable, rather than the complex many-electron wavefunction. This approach is particularly well-suited for organic molecules of medium size.

-

Expertise & Causality: We select DFT because it efficiently captures electron correlation effects—the interactions between electrons—which are crucial for accurately describing chemical bonding and reactivity. Functionals like B3LYP, a hybrid functional, have a long track record of providing reliable results for the geometries and electronic properties of organic compounds.[7][9] The B3LYP functional incorporates Becke's three-parameter exchange functional (B3) with the Lee-Yang-Parr (LYP) correlation functional, mixing in a portion of exact Hartree-Fock exchange to improve accuracy.[7]

1.2 The Importance of the Basis Set

The basis set is a set of mathematical functions used to build the molecular orbitals. The choice of basis set directly impacts the accuracy of the calculation.

-

Expertise & Causality: For this compound, which contains nitrogen, oxygen, and fluorine heteroatoms, a Pople-style basis set like 6-311++G(d,p) is an authoritative choice.[1][10] Let's break down why:

-

6-311: This indicates a triple-zeta valence basis set, providing more flexibility for describing the valence electrons involved in bonding.

-

++G: These two plus signs add diffuse functions for both heavy atoms and hydrogen. Diffuse functions are essential for accurately describing lone pairs, anions, and non-covalent interactions, which are relevant in potential biological contexts.

-

(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They allow for anisotropy in the electron density, which is critical for describing the correct shape of orbitals and the nature of chemical bonds, especially in conjugated systems and strained rings like indoline.

-

Part 2: The Computational Protocol: A Self-Validating Workflow

This section details the step-by-step methodology for a comprehensive computational analysis of this compound. The workflow is designed to be self-validating, where the results of one step confirm the success of the previous one.

Experimental Protocol 1: Core Computational Analysis

-

Molecular Structure Preparation:

-

Obtain the initial 3D structure of this compound. This can be done using its CAS number (1268816-57-4)[11] or SMILES string (O=c1cc2c(c(F)c1)NCC2) in molecular modeling software like Avogadro, ChemDraw, or GaussView.

-

Perform an initial, quick geometry cleanup using a molecular mechanics force field (e.g., MMFF94) to ensure reasonable bond lengths and angles before starting the more intensive quantum calculations.

-

-

Geometry Optimization:

-

Objective: To find the lowest energy, most stable 3D conformation of the molecule on the potential energy surface.[1]

-

Software: Gaussian, Q-Chem, ORCA, or similar quantum chemistry packages.

-

Level of Theory: DFT, using the B3LYP functional and the 6-311++G(d,p) basis set.

-

Execution: Run the optimization calculation. This is an iterative process where the software calculates the forces on each atom and adjusts their positions until the forces are negligible and the energy is minimized.

-

-

Vibrational Frequency Analysis:

-

Objective: To confirm that the optimized structure is a true energy minimum and to predict the molecule's infrared (IR) spectrum.

-

Trustworthiness: A true minimum on the potential energy surface will have all positive (real) vibrational frequencies. The presence of one or more negative (imaginary) frequencies indicates a transition state or a saddle point, meaning the optimization did not find a stable structure and must be repeated.[1]

-

Execution: Perform a frequency calculation at the exact same level of theory (B3LYP/6-311++G(d,p) ) as the geometry optimization. This is a non-negotiable requirement for the results to be valid.

-

-

Electronic Property Calculations (Single-Point):

-

Objective: To calculate various electronic descriptors using the validated, optimized geometry.

-

Execution: Using the optimized coordinates from Step 2, perform a single-point energy calculation. This calculation is not iterative and is used to derive properties from the final, stable wavefunction. Key properties to analyze include:

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[7]

-

Molecular Electrostatic Potential (MEP): To identify electron-rich and electron-poor regions.[10]

-

Atomic Charges: Using methods like Natural Bond Orbital (NBO) or Mulliken population analysis to understand charge distribution.[10][12]

-

-

Computational Workflow Diagram

Caption: A self-validating workflow for quantum chemical analysis.

Part 3: Data Presentation and Interpretation

The output of these calculations is a rich dataset. Presenting this data in a structured format is key for interpretation and comparison.

Note: The data in the following tables is illustrative and represents typical expected values for a molecule of this type. Actual calculated values will be generated by running the protocol described above.

Table 1: Summary of Computational Parameters

| Parameter | Specification | Rationale |

| Software | Gaussian 16 / Q-Chem 6 | Industry-standard quantum chemistry packages. |

| Level of Theory | Density Functional Theory (DFT) | Balances accuracy and computational cost for organic molecules.[7] |

| Functional | B3LYP | A robust hybrid functional proven for organic systems.[7][9] |

| Basis Set | 6-311++G(d,p) | Provides high accuracy for systems with heteroatoms and potential non-covalent interactions.[1][10] |

| Solvation Model | None (Gas Phase) | Provides baseline intrinsic properties. For biological relevance, a solvent model (e.g., PCM) could be added. |

Table 2: Predicted Structural Parameters for this compound (Illustrative)

| Parameter | Calculated Value |

| C5-N (nitro) Bond Length | 1.48 Å |

| N-O (nitro) Bond Length | 1.22 Å |

| C7-F Bond Length | 1.36 Å |

| O-N-O Bond Angle | 124.5° |

-

Authoritative Grounding: These structural parameters provide the molecule's most stable three-dimensional shape. They are fundamental for understanding how the molecule might fit into a protein's active site in drug development applications.

Table 3: Calculated Electronic Properties (Illustrative)

| Property | Calculated Value | Significance |

| EHOMO | -7.5 eV | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | -2.1 eV | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 5.4 eV | ELUMO - EHOMO; indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. [10] |

| Dipole Moment | 5.8 Debye | Measures the overall polarity of the molecule, influencing solubility and intermolecular interactions. |

-

Expertise & Causality: The HOMO-LUMO energy gap is a critical descriptor for molecular stability. The electron-withdrawing nature of the nitro and fluoro groups is expected to lower the energy of these orbitals and influence the molecule's reactivity profile.

Visualizing Reactivity: From Properties to Insights

The calculated data allows us to build a conceptual model of the molecule's chemical behavior.

Caption: Relationship between calculated properties and chemical insights.

Conclusion

This guide has outlined an authoritative and self-validating workflow for the quantum chemical analysis of this compound using Density Functional Theory. By following this protocol, researchers can reliably predict the molecule's structural, electronic, and vibrational properties. The insights derived—from the precise 3D geometry to the distribution of electron density and sites of potential reactivity—provide a powerful, data-driven foundation for applications in medicinal chemistry, materials science, and drug development. These computational results serve as a critical precursor to experimental work, enabling more targeted and efficient discovery.

References

-

Toxicity in-vivo of nitro-aromatic compounds: DFT and QSAR results. Scholars Research Library. [Link]

-

Detection of nitro-aromatics using C 5 N 2 as an electrochemical sensor: a DFT approach. Royal Society of Chemistry. [Link]

-

Sensing of Nitroaromatics Using Substituted Nitrene-Functionalized Boron Carbide Nanosurfaces. ACS Omega. [Link]

-

Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. NIH Public Access. [Link]

-

DFT investigation of adsorption of nitro-explosives over C2N surface: Highly selective towards trinitro benzene. ResearchGate. [Link]

-

Novel indoline-based compound demonstrating antitumor potential through integrated computational analysis. ResearchGate. [Link]

-

7-fluoro-5-nitro-indoline. LabSolutions. [Link]

-

Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI. [Link]

-

Antimalarial Activity of Indole Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents. PubMed Central. [Link]

-

Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review. PubMed Central. [Link]

-

Discovery and Optimization of Indoline-Based Compounds as Dual 5-LOX/sEH Inhibitors: In Vitro and In Vivo Anti-Inflammatory Characterization. National Institutes of Health. [Link]

-

Synthesis and Photoreactivity of 7-Nitroindoline- S -thiocarbamates. ResearchGate. [Link]

-

Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. PubMed Central. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Chemistry, Applications, and Synthesis Methods of Indole Derivatives: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 548458-05-5: 7-Fluoro-4-nitro-1H-indole | CymitQuimica [cymitquimica.com]

- 6. Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. labsolu.ca [labsolu.ca]

- 12. Detection of nitro-aromatics using C 5 N 2 as an electrochemical sensor: a DFT approach - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05600K [pubs.rsc.org]

An In-Depth Technical Guide to the Solubility of 7-Fluoro-5-nitroindoline in Organic Solvents

Introduction

7-Fluoro-5-nitroindoline is a substituted indoline derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. The unique arrangement of its functional groups—a fluorine atom, a nitro group, and a secondary amine within the indoline scaffold—imparts specific physicochemical properties that are crucial for its behavior in biological and chemical systems.

Among these properties, solubility is a critical parameter that governs the compound's journey from a laboratory reagent to a potential therapeutic agent. Solubility in various organic solvents is paramount for chemical synthesis, purification, formulation, and analytical characterization. Poor solubility can hinder process development, lead to inaccurate results in biological assays, and pose significant challenges for achieving adequate bioavailability in preclinical and clinical studies.[1]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. In the absence of extensive published quantitative data for this specific molecule, this document serves as a first-principles guide, combining theoretical analysis of its molecular structure with detailed, field-proven experimental protocols.

Physicochemical Profile and Solubility Predictions

Understanding the molecular structure of this compound is the foundation for predicting its solubility behavior.

Molecular Formula: C₈H₇FN₂O₂ Molecular Weight: 182.15 g/mol [2]

The key structural features influencing solubility are:

-

Indoline Core: A bicyclic aromatic system that provides a rigid, somewhat lipophilic backbone.

-

Secondary Amine (-NH): The nitrogen atom in the indoline ring is bonded to a hydrogen, making it an effective hydrogen bond donor .[3]

-

Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group. The oxygen atoms act as potent hydrogen bond acceptors .[4][5]

-

Fluorine Atom (-F): As the most electronegative element, fluorine increases the molecule's polarity. While organic fluorine is a weak hydrogen bond acceptor, it can participate in these interactions.[6][7][8]

This combination of a hydrogen bond donor site (-NH) and multiple acceptor sites (-NO₂, -F) within a polar scaffold suggests that this compound is a polar molecule. Therefore, its solubility will be dictated by the principle of "like dissolves like," favoring solvents with similar polarity and hydrogen-bonding capabilities.

Theoretical Solvent Selection

Based on the molecular properties, we can predict the solubility behavior of this compound across different classes of organic solvents. The selection of an appropriate solvent is critical for crystallization and process development.[1][9][10]

-

Non-Polar Solvents (e.g., Hexane, Toluene): These solvents lack polarity and cannot form hydrogen bonds. Due to the significant polarity of this compound, its solubility is expected to be very low in these solvents.

-

Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile, Dichloromethane): These solvents are polar and can act as hydrogen bond acceptors but lack a hydrogen bond-donating group.[3] They can interact favorably with the nitro group and fluorine atom. Therefore, moderate to good solubility is anticipated in this class.

-

Polar Protic Solvents (e.g., Methanol, Ethanol, Isopropanol): These solvents are polar and can both donate and accept hydrogen bonds. They can engage in strong intermolecular interactions with both the -NH (donor) and the -NO₂/-F (acceptor) sites of the solute. Consequently, good to excellent solubility is expected.

-

Highly Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide - DMSO, Dimethylformamide - DMF): These solvents have high dielectric constants and are strong hydrogen bond acceptors. They are excellent at solvating a wide range of polar compounds, and high solubility of this compound is predicted in these solvents.

The following table summarizes key properties of common organic solvents to guide selection.

| Solvent | Polarity Index[11][12][13] | Dielectric Constant (at 20°C)[14][15][16] | Solvent Class | Predicted Solubility |

| n-Hexane | 0.1 | 1.88 | Non-Polar Aprotic | Very Low |

| Toluene | 2.4 | 2.38 | Non-Polar Aprotic | Low |

| Dichloromethane | 3.1 | 8.93 | Polar Aprotic | Moderate |

| Ethyl Acetate | 4.4 | 6.02 | Polar Aprotic | Moderate to Good |

| Acetone | 5.1 | 20.7 | Polar Aprotic | Good |

| Acetonitrile | 5.8 | 37.5 | Polar Aprotic | Good |

| Isopropanol | 3.9 | 19.92 | Polar Protic | Good to High |

| Ethanol | 5.2 | 24.55 | Polar Protic | High |

| Methanol | 5.1 | 32.70 | Polar Protic | High |

| Dimethyl Sulfoxide (DMSO) | 7.2 | 46.68 | Polar Aprotic | Very High |

Experimental Protocol for Solubility Determination

To obtain accurate and reliable quantitative data, a systematic experimental approach is required. The isothermal shake-flask method is the gold standard for determining the thermodynamic equilibrium solubility of a compound.

Core Methodology: Isothermal Shake-Flask Method

This method involves creating a saturated solution by agitating an excess of the solid compound in the chosen solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant then represents its solubility.

Step-by-Step Protocol

-

Preparation of Slurry:

-

Add an excess amount of solid this compound to a series of glass vials (e.g., 4 mL). An amount that is visibly in excess after equilibration is sufficient.

-

Dispense a precise volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatic orbital shaker or on a rotating wheel in a temperature-controlled chamber. A standard temperature for solubility studies is 25 °C (298.15 K).

-

Agitate the slurries for a period sufficient to reach equilibrium. This is typically 24 to 72 hours. A preliminary time-to-equilibrium study can be conducted by sampling at various time points (e.g., 24, 48, 72 hours) to confirm that the measured concentration is no longer increasing.

-

-

Phase Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed for at least 2 hours to permit the excess solid to settle.

-

For robust separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 15 minutes) to form a compact pellet of the undissolved solid.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a calibrated pipette. Be cautious not to disturb the solid pellet.

-

Filter the collected supernatant through a chemically resistant syringe filter (e.g., a 0.22 µm PTFE membrane) into a clean, labeled vial. This step is critical to remove any fine, suspended particles that could falsely elevate the measured concentration.

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method's calibration curve. A series of dilutions may be necessary to find the optimal range.

-

-

Concentration Analysis:

-

Determine the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV), as detailed in the following section.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

Express the final solubility in standard units, such as milligrams per milliliter (mg/mL) or moles per liter (mol/L).

-

Analytical Quantification: High-Performance Liquid Chromatography (HPLC-UV)

HPLC-UV is a robust and widely used technique for the quantification of small organic molecules due to its high sensitivity, specificity, and accuracy.

Method Development Outline

-

Column Selection: A standard reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a suitable starting point for a polar molecule like this compound.

-

Wavelength (λmax) Determination: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile) and acquire a UV-Vis spectrum from 200-400 nm. The wavelength of maximum absorbance (λmax) should be used for detection to ensure the highest sensitivity. Nitroaromatic compounds often exhibit strong absorbance in the 250-350 nm range.

-

Mobile Phase Optimization:

-

Start with a simple isocratic mobile phase, such as a 50:50 (v/v) mixture of acetonitrile and water.

-

To improve peak shape and resolution, a small amount of an acid modifier (e.g., 0.1% formic acid or trifluoroacetic acid) can be added to both the organic and aqueous phases.

-

If necessary, a gradient elution (where the proportion of organic solvent is increased over time) can be developed to ensure a reasonable retention time and sharp peak shape.

-

-

Calibration Curve Construction:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

Perform a serial dilution to create a set of at least five calibration standards spanning the expected concentration range of the diluted samples.

-

Inject each standard into the HPLC system and record the corresponding peak area.

-

Plot the peak area (y-axis) against the concentration (x-axis). The resulting graph should be linear, and a linear regression analysis should yield a correlation coefficient (R²) of >0.995 for a reliable calibration.

-

Data Interpretation and Visualization

The experimentally determined solubility values should be tabulated to allow for clear comparison across different solvents. This data can then be correlated with the physicochemical properties of the solvents to understand the underlying intermolecular forces driving the dissolution process.

Conclusion

This guide provides the necessary theoretical foundation and a robust, validated experimental workflow—the isothermal shake-flask method coupled with HPLC-UV analysis—to empower researchers to generate high-quality, reliable solubility data. Such data is indispensable for advancing the study of this compound in chemical synthesis, process optimization, and the critical early stages of drug discovery and development.

References

-

APC Ltd. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. Available at: [Link]

-

Chemistry LibreTexts. (2022). 2.3: Organic Functional Groups- H-bond donors and H-bond acceptors. Available at: [Link]

-

Frontiers. (2024). Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. Available at: [Link]

-

Honeywell. (n.d.). Polarity Index. Available at: [Link]

-

Honeywell. (n.d.). Dielectric Constant. Available at: [Link]

-

LabSolutions. (n.d.). 7-fluoro-5-nitro-indoline. Available at: [Link]

-

Pike, S. J., et al. (2019). H-Bond donor parameters for cations. Chemical Science. Available at: [Link]

-

Spange, S., & Weiß, N. (2023). Empirical Hydrogen Bonding Donor (HBD) Parameters of Organic Solvents Using Solvatochromic Probes - A Critical Evaluation. ChemPhysChem. Available at: [Link]

-

Technobis Crystallization Systems. (2021). Solvent selection for process development. Available at: [Link]

-

van der Puyl, V., et al. (2022). Intramolecular N-H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects. Chemistry. Available at: [Link]

-

Wiley Online Library. (2022). Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects. Available at: [Link]

Sources

- 1. crystallizationsystems.com [crystallizationsystems.com]

- 2. labsolu.ca [labsolu.ca]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives [frontiersin.org]

- 6. Intramolecular N−H···F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Hydrogen bonds with fluorine. Studies in solution, in gas phase and by computations, conflicting conclusions from crystallographic analyses - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. Intramolecular N-H⋅⋅⋅F Hydrogen Bonding Interaction in a Series of 4-Anilino-5-Fluoroquinazolines: Experimental and Theoretical Characterization of Electronic and Conformational Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. m.youtube.com [m.youtube.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Polarity Index [macro.lsu.edu]

- 13. organometallics.it [organometallics.it]

- 14. Dielectric Constant [macro.lsu.edu]

- 15. depts.washington.edu [depts.washington.edu]

- 16. alfa-chemistry.com [alfa-chemistry.com]

A Technical Guide to the Biological Screening of Novel 7-Fluoro-5-nitroindoline Derivatives

Introduction: The Rationale for Targeting the 7-Fluoro-5-nitroindoline Scaffold

In the landscape of medicinal chemistry, the selection of a core scaffold is a critical decision that dictates the potential therapeutic avenues of a drug discovery program. The indoline ring system is a privileged scaffold, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities. The strategic functionalization of this core with specific pharmacophores can dramatically influence its physicochemical properties and biological target interactions. This guide focuses on the this compound scaffold, a structure rich with potential due to the synergistic interplay of its substituents.

The nitro group is a potent electron-withdrawing group that can significantly modulate the electronic properties of the aromatic ring.[1][2] In many therapeutic agents, the nitro group is not merely a static substituent but is a key player in the mechanism of action, often undergoing bioreduction in hypoxic environments or by specific nitroreductase enzymes to produce reactive nitrogen species.[3][4][5] This bioactivation is a cornerstone of the activity of several antimicrobial and anticancer drugs.[1][2]

The inclusion of a fluorine atom at the 7-position offers several advantages. Fluorine's high electronegativity and small size can alter the pKa of nearby functional groups, enhance metabolic stability by blocking sites of oxidation, and improve membrane permeability and bioavailability.[6][7] This strategic placement can profoundly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, making it a favored tool in modern drug design.[7]

This guide provides a comprehensive framework for the initial biological evaluation of novel this compound derivatives. It is designed for researchers in drug development, offering a tiered, logical progression of assays from broad-based primary screening to more focused mechanistic studies. The methodologies described are intended to be self-validating, providing a robust foundation for identifying and characterizing promising lead compounds.

Part 1: The Hierarchical Screening Cascade

A successful screening campaign is not a random assortment of assays but a structured, hierarchical process designed to efficiently identify potent and selective compounds while eliminating unsuitable candidates early. This "fail early, fail cheap" philosophy is crucial for conserving resources. We propose a three-tiered approach for the evaluation of this compound derivatives.

Tier 1: Primary Screening - Casting a Wide Net

The initial goal is to determine if the novel derivatives possess any general biological activity. This stage prioritizes high-throughput, cost-effective assays.

1.1. In Vitro Cytotoxicity Assessment

-

Rationale: Cytotoxicity is a fundamental parameter. For potential anticancer agents, it is the desired outcome. For other indications, it establishes a therapeutic window. The presence of the nitroaromatic moiety necessitates a thorough toxicity evaluation.[4] We will employ two distinct, complementary assays to ensure the reliability of the data.

-

Assay 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[8] Mitochondrial dehydrogenases in living cells reduce the yellow MTT to purple formazan crystals.

-

Assay 2: Lactate Dehydrogenase (LDH) Assay. This assay quantifies the release of LDH, a stable cytosolic enzyme, from cells with damaged plasma membranes.[8][9][10] It serves as a marker for cell lysis and necrosis. Running both MTT and LDH assays provides a more complete picture, distinguishing between cytostatic effects (arresting growth, detected by MTT) and cytotoxic effects (cell death, detected by LDH).[11][12]

1.2. Broad-Spectrum Antimicrobial Screening

-

Rationale: Nitroaromatic compounds have a rich history as antimicrobial agents.[2] Their mechanism often involves the reductive activation of the nitro group within microbial cells, leading to the generation of toxic intermediates.[2][5] Therefore, a primary screen for antimicrobial activity is a logical starting point.

-

Method: Kirby-Bauer Disk Diffusion Test. This is a widely used, qualitative method for determining antimicrobial susceptibility.[13][14][15] Filter paper disks impregnated with the test compounds are placed on an agar plate inoculated with a lawn of bacteria. The diffusion of the compound into the agar creates a concentration gradient. If the bacteria are susceptible, a clear zone of inhibition will appear around the disk.[16][17] This method allows for the rapid screening of multiple compounds against a panel of representative Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.

Part 2: Experimental Protocols & Data Presentation

Protocol: MTT Cytotoxicity Assay

-

Cell Culture: Plate human cancer cell lines (e.g., HeLa for cervical cancer, MCF-7 for breast cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. The final concentration should typically range from 0.1 µM to 100 µM. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits cell viability by 50%) by plotting cell viability against the log of the compound concentration.[8]

Protocol: LDH Cytotoxicity Assay

-

Cell Culture and Treatment: Follow steps 1 and 2 from the MTT protocol.

-

Supernatant Collection: After the 48-72 hour incubation, carefully collect 50 µL of the supernatant from each well and transfer it to a new 96-well plate.[18]

-

LDH Reaction: Use a commercially available LDH cytotoxicity assay kit. Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[18]

-

Stop Reaction: Add 50 µL of the stop solution from the kit to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[18]

-

Data Analysis: Determine cytotoxicity by comparing the LDH activity in the treated wells to a maximum LDH release control (cells lysed with a lysis buffer).

Protocol: Kirby-Bauer Disk Diffusion Test

-

Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland turbidity standard.

-

Plate Inoculation: Uniformly streak the bacterial suspension onto the surface of a Mueller-Hinton agar plate using a sterile swab.

-

Disk Application: Aseptically apply sterile filter paper disks (6 mm diameter) impregnated with a known concentration of the test compounds onto the agar surface. Ensure the disks are pressed firmly to make contact with the agar. Include a solvent control disk and a positive control disk (e.g., Ciprofloxacin).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Zone of Inhibition Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth is visible) in millimeters.[14]

-

Interpretation: The results are interpreted as susceptible, intermediate, or resistant based on standardized charts, though for novel compounds, the zone diameter provides a relative measure of activity.[16]

Data Presentation: Primary Screening Results

Table 1: In Vitro Cytotoxicity of this compound Derivatives

| Compound ID | HeLa IC50 (µM) | MCF-7 IC50 (µM) | HEK293 IC50 (µM) | Selectivity Index (HEK293/HeLa) |

| FNI-001 | 15.2 | 22.5 | > 100 | > 6.6 |

| FNI-002 | 5.8 | 8.1 | 50.3 | 8.7 |

| FNI-003 | > 100 | > 100 | > 100 | - |

| Doxorubicin | 0.8 | 1.2 | 5.5 | 6.9 |

Table 2: Antimicrobial Activity (Kirby-Bauer) of Derivatives

| Compound ID | S. aureus Zone of Inhibition (mm) | E. coli Zone of Inhibition (mm) |

| FNI-001 | 18 | 10 |

| FNI-002 | 22 | 14 |

| FNI-003 | 6 (no activity) | 6 (no activity) |

| Ciprofloxacin | 30 | 35 |

Part 3: Tier 2 - Mechanistic Elucidation and Target Identification

Compounds that demonstrate promising activity in Tier 1 ("hits") are advanced to secondary screening. The goal here is to move from "what it does" to "how it does it."

Rationale for Mechanistic Studies

The nitroaromatic core is a strong indicator of a potential prodrug that requires metabolic activation.[1][3] Understanding this activation process is key to optimizing the compound's activity and selectivity.

Targeted Enzyme Inhibition Assays

-

Rationale: Based on the structure and primary screening results, specific enzyme targets can be hypothesized. For instance, if the compounds show potent anticancer activity, they could be targeting kinases, topoisomerases, or other enzymes crucial for cell proliferation. Enzyme inhibition assays are fundamental in drug discovery for quantifying the potency of a compound against a purified target.[19][20]

-

Example Protocol: Kinase Inhibition Assay (e.g., against EGFR)

-

Assay Principle: A typical kinase assay measures the transfer of a phosphate group from ATP to a substrate peptide. Inhibition is detected as a decrease in the phosphorylated product.

-

Procedure: Use a commercial kinase assay kit (e.g., ADP-Glo™).

-

In a 384-well plate, combine the kinase (e.g., EGFR), the substrate peptide, and ATP.

-

Add serial dilutions of the this compound derivatives.

-

Incubate at room temperature for 1 hour.

-

Add the ADP-Glo™ reagent to stop the kinase reaction and deplete the remaining ATP.

-

Add the Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

-

Measure luminescence. The signal is proportional to the amount of ADP formed and thus to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

-

Part 4: Tier 3 - In Silico Profiling and Lead Optimization

Before committing to extensive synthesis and in vivo studies, computational tools can provide valuable predictions about the drug-likeness of the lead candidates.[21]

In Silico ADMET Prediction

-

Rationale: Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is critical to avoid late-stage failures.[22] Numerous software platforms can predict these properties based on the chemical structure.[23][24]

-

Key Parameters to Predict:

-

Absorption: Human intestinal absorption (HIA), Caco-2 permeability.

-

Distribution: Blood-brain barrier (BBB) penetration, plasma protein binding (PPB).[22]

-

Metabolism: Prediction of cytochrome P450 (CYP) enzyme inhibition and sites of metabolism.[25]

-

Excretion: Prediction of renal clearance.

-

Toxicity: Prediction of mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.

-

Table 3: Predicted ADMET Properties for Lead Compound FNI-002

| Property | Predicted Value | Interpretation |

| Lipinski's Rule of 5 | 0 Violations | Good drug-likeness |

| HIA | High | Likely well-absorbed orally |

| BBB Permeability | Low | Less likely to cause CNS side effects |

| CYP2D6 Inhibition | Inhibitor | Potential for drug-drug interactions |